molecular formula C9H12N2 B567693 1-(Pyridin-3-yl)cyclobutanamine CAS No. 1212058-02-0

1-(Pyridin-3-yl)cyclobutanamine

Cat. No.: B567693
CAS No.: 1212058-02-0
M. Wt: 148.209
InChI Key: QATGFCHERVPRDB-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)cyclobutanamine is an organic compound with the molecular formula C9H12N2 It consists of a cyclobutane ring attached to a pyridine ring via an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)cyclobutanamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with a pyridine derivative, which undergoes cyclization with a cyclobutane precursor in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)cyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyridin-3-yl)cyclobutanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclobutanamine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)cyclobutanamine
  • 1-(Pyridin-4-yl)cyclobutanamine
  • Cyclobutylamine derivatives

Uniqueness: 1-(Pyridin-3-yl)cyclobutanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-pyridin-3-ylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9(4-2-5-9)8-3-1-6-11-7-8/h1,3,6-7H,2,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATGFCHERVPRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678747
Record name 1-(Pyridin-3-yl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212058-02-0
Record name 1-(Pyridin-3-yl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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